Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Vue d'ensemble

Description

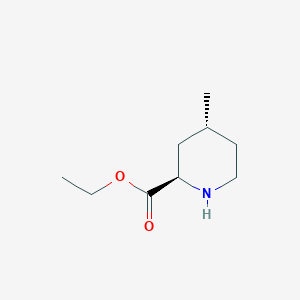

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate typically involves the catalytic hydrogenation of 4-methyl (1-methylic benzyl) tetrahydropyridine-2-ethyl formate under the effect of a rhodium catalyst . This method is known for its high yield and selectivity.

Industrial Production Methods

In industrial settings, the compound is produced using similar catalytic hydrogenation methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Reduction Reactions

Catalytic Hydrogenation remains the most industrially significant process for this compound. Large-scale production leverages:

-

Catalyst : 10% Pd/C or Rh-based systems

-

Conditions : 30°C, 0.5 MPa H₂ pressure, 4-hour reaction time in ethanol

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 10% Pd/C (15 g per 618 g substrate) | |

| Additives | Fe(II) oxalate (3 g) | |

| Optical Purity | 99.3% (HPLC) |

Alternative catalysts like Raney Ni (20–100°C, 1–10 bar H₂) are reported but less common due to lower enantioselectivity .

Substitution Reactions

The ester group undergoes nucleophilic substitution under controlled conditions:

-

Reagents : SOCl₂ for ester-to-acid chloride conversion, followed by ethanol for re-esterification

-

Conditions : Reflux in ethanol with SOCl₂ (molar ratio 1:1.1)

Hydrolysis and Resolution

Racemic mixtures are resolved via chiral tartaric acid derivatives:

-

Hydrolysis : 6N HCl reflux converts nitrile intermediates to carboxylic acids

-

Resolution : L-tartaric acid recrystallization achieves >98% ee for (2R,4R) isomer

| Step | Conditions | Outcome |

|---|---|---|

| Cis-Trans Separation | MTBE slurry | 95% trans isomer |

| Recrystallization | Acetone/ethanol (1:2) | ee ≥98% |

Comparative Reaction Methodologies

| Reaction Type | Method A (Pd/C Hydrogenation) | Method B (Raney Ni) |

|---|---|---|

| Temperature | 30°C | 20–100°C |

| Pressure | 0.5 MPa | 1–10 bar |

| Purity | 99.3% | ≤95% |

| Scalability | Industrial (5 L autoclave) | Lab-scale |

Method A is preferred for pharmaceutical applications due to superior stereochemical control .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 226°C (predicted boiling point)

-

Oxidative Sensitivity : Limited stability under strong oxidizers (e.g., NaOCl), necessitating inert atmospheres during storage

Analytical Characterization

Gas chromatography with chiral columns resolves all four stereoisomers:

| Isomer | Retention Time (min) | Linear Range (µg/mL) |

|---|---|---|

| (2R,4R) | 12.3 | 2.38–28.57 |

| (2S,4S) | 13.8 | 2.38–142.92 |

| (2R,4S)/(2S,4R) | 15.2 / 16.4 | 2.01–64.11 |

Applications De Recherche Scientifique

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate exhibits notable biological activities:

- Anticoagulant Properties : It serves as a key intermediate in the synthesis of Argatroban, a potent thrombin inhibitor used in anticoagulant therapy for patients with heparin-induced thrombocytopenia (HIT) and during percutaneous coronary interventions .

- Potential Therapeutic Applications : Its ability to inhibit thrombin makes it valuable in treating ischemic conditions, potentially improving outcomes for patients suffering from acute ischemic stroke .

Case Studies and Research Findings

- Argatroban Synthesis :

- Pharmaceutical Development :

- Toxicological Studies :

Mécanisme D'action

The mechanism of action of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-methylpiperidine-2-carboxylate

- Methyl 4-methylpiperidine-2-carboxylate

- 4-Methylpiperidine-2-carboxylic acid

Uniqueness

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals .

Activité Biologique

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is an organic compound with significant biological relevance, particularly as an intermediate in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₉H₁₇NO₂

- CAS Number : 74863-85-7

- Molecular Weight : Approximately 171.24 g/mol

- Chirality : The compound is chiral, with two enantiomers that may exhibit different biological activities.

This compound primarily functions as a precursor in the synthesis of argatroban, a synthetic antithrombotic agent. Its mechanism involves:

- Thrombin Inhibition : The compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation.

- Substrate for Enzyme Interactions : It is utilized in biochemical assays to study enzyme interactions, particularly in the context of coagulation pathways .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Anticoagulant Properties : As an intermediate for argatroban, it plays a vital role in anticoagulation therapies for conditions like heparin-induced thrombocytopenia (HIT) and acute coronary syndromes.

- Pharmacological Applications : Beyond its role in argatroban synthesis, this compound serves as a building block in the development of other pharmaceuticals due to its structural properties .

Case Studies and Experimental Data

Various studies have highlighted the significance of this compound in clinical and laboratory settings:

- Synthesis and Yield Optimization :

- Comparative Studies :

- Pharmacokinetic Studies :

Tables and Data Comparison

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| This compound | 74863-85-7 | Anticoagulant; Intermediate for argatroban | 0.96 |

| Ethyl (2S,4S)-4-methyl-2-piperidinecarboxylate | 74892-82-3 | Potentially different anticoagulant properties | 0.94 |

| Methyl 2-piperidinecarboxylate | 41994-45-0 | Used in various synthetic applications | 0.91 |

Propriétés

IUPAC Name |

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246524 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74892-82-3 | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.